molecular formula C9H9BrO B2705826 3-(Bromomethyl)-2,3-dihydro-1-benzofuran CAS No. 78739-85-2

3-(Bromomethyl)-2,3-dihydro-1-benzofuran

Cat. No.: B2705826
CAS No.: 78739-85-2
M. Wt: 213.074
InChI Key: LGXKHJGWWLOXMI-UHFFFAOYSA-N
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Description

“3-(Bromomethyl)-2,3-dihydro-1-benzofuran” is likely a brominated organic compound. Brominated compounds are often used in organic synthesis due to their reactivity . They can participate in various chemical reactions, making them useful in the synthesis of complex molecules .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, bromomethyl compounds are often synthesized through allylation of ketones . This involves the reaction of a ketone with a bromomethyl compound, leading to the formation of a new carbon-carbon bond .


Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a benzofuran ring with a bromomethyl group attached. Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings . The bromomethyl group would be attached at the 3-position of the benzofuran ring .


Chemical Reactions Analysis

Bromomethyl compounds are known to participate in various chemical reactions. They can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile . They can also participate in elimination reactions, leading to the formation of alkenes .

Scientific Research Applications

Synthesis and Characterization

  • Domino Process to 2,3-Disubstituted Benzofurans : A CuI-catalyzed coupling method was developed for producing 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters, showcasing an innovative approach to accessing diverse benzofuran derivatives with various substituents (Biao Lu et al., 2007).

  • Palladium-Catalyzed Arylation : The palladium-catalyzed direct 3-arylation of benzofurans was identified as a cost-effective route for synthesizing 3-arylbenzofuran derivatives, employing low catalyst loadings and tolerating a wide range of functionalities (M. Ionita et al., 2010).

  • Antimicrobial Screening of Benzofuran Aryl Ureas and Carbamates : A study reported on the synthesis, characterization, and antimicrobial screening of benzofuran aryl ureas and carbamates, starting from bromo salicylaldehyde. This work highlights the biological importance of benzofuran derivatives (H. M. N. Kumari et al., 2019).

  • Synthesis of Benzofuran and Related Benzimidazole Derivatives : Research into the synthesis of novel benzofuran and related benzimidazole derivatives for evaluating in vitro anti-HIV-1, anticancer, and antimicrobial activities demonstrates the potential pharmaceutical applications of benzofuran compounds (S. Rida et al., 2006).

Applications in Drug Synthesis and Characterization

  • Synthesis of 3H,3′H-Spiro[benzofuran-2,1′-isoindole]-3,3′-diones : An efficient methodology employing monobromomalononitrile (MBM) as a brominating agent under ambient conditions for synthesizing spiro[benzofuran-2,1′-isoindole]-3,3′-diones, showcasing a non-hazardous approach to benzofuran derivatives (Ashis Kundu et al., 2014).

Mechanism of Action

Safety and Hazards

Brominated compounds can be hazardous. They can cause skin and eye irritation, and may be harmful if swallowed or inhaled . They should be handled with care, using appropriate personal protective equipment .

Future Directions

The future research directions for “3-(Bromomethyl)-2,3-dihydro-1-benzofuran” could involve exploring its potential applications in organic synthesis and drug development . Further studies could also investigate its physical and chemical properties, as well as its safety and environmental impact .

Properties

IUPAC Name

3-(bromomethyl)-2,3-dihydro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXKHJGWWLOXMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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